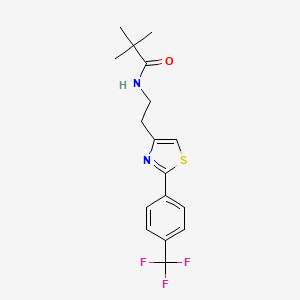
N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide” is a compound that belongs to the class of five-membered heterocyclic compounds known as thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives involves the use of various heteroatoms, such as nitrogen, sulfur, and oxygen . The replacement of the NH2 group with a substituted phenyl ring has been shown to increase the antibacterial activity of the synthesized thiazole derivatives .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . For instance, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by the nature of their substituents . For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Applications De Recherche Scientifique
Anticancer Activity
The compound N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which shares structural similarities with N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide, has been designed, synthesized, and evaluated for its anticancer activity against several cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (B. Ravinaik et al., 2021).
Cystic Fibrosis Therapy
Another research focus is on derivatives of N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide for cystic fibrosis therapy. Compounds structurally related have shown to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, with some bithiazole analogues demonstrating significant effect on corrector activity (G. Yu et al., 2008).
Antimicrobial Agents
Research into 2-phenylamino-thiazole derivatives has unveiled their potential as antimicrobial agents. A series of novel compounds synthesized for this purpose showed potent antimicrobial activity against various pathogens, with some compounds outperforming reference drugs. These findings suggest a promising avenue for the development of new antimicrobial therapies (D. Bikobo et al., 2017).
Anti-inflammatory and Analgesic Properties
Celecoxib derivatives, including those structurally related to N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide, have been synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One such compound demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, highlighting its potential as a therapeutic agent (Ş. Küçükgüzel et al., 2013).
Electronic Applications
Compounds incorporating trifluoromethylphenyl groups and thiazolothiazole units have been developed as n-type semiconductors for organic field-effect transistors (OFETs). These novel pi-electron systems exhibited excellent n-type performance with high electron mobilities, demonstrating the effectiveness of trifluoromethylphenyl groups in inducing n-type behavior and the favorable impact of the thiazolothiazole unit for efficient intermolecular pi-pi interactions (S. Ando et al., 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,2-dimethyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2OS/c1-16(2,3)15(23)21-9-8-13-10-24-14(22-13)11-4-6-12(7-5-11)17(18,19)20/h4-7,10H,8-9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKWHNXIMZUUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

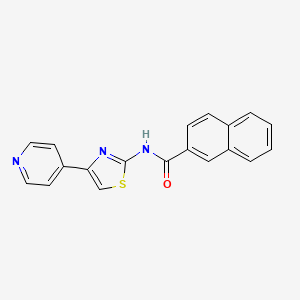
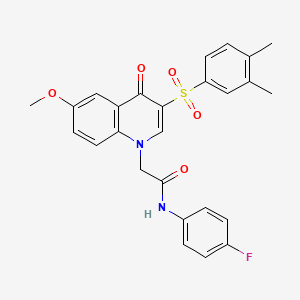
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide](/img/structure/B2555311.png)
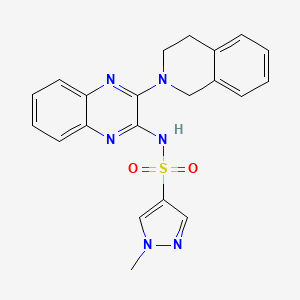
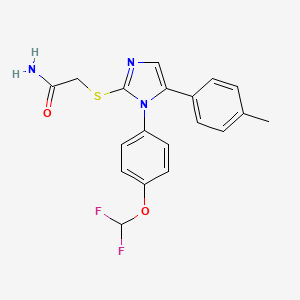
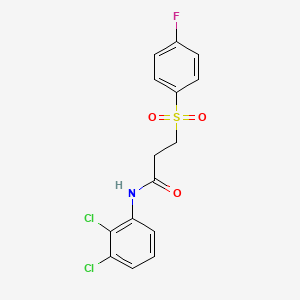
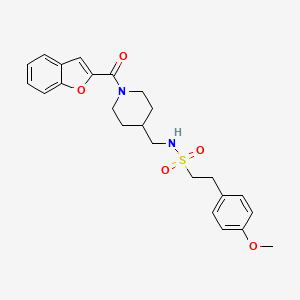
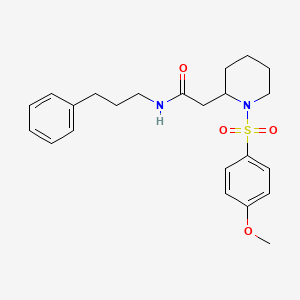
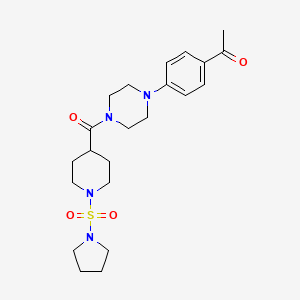
![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2555322.png)
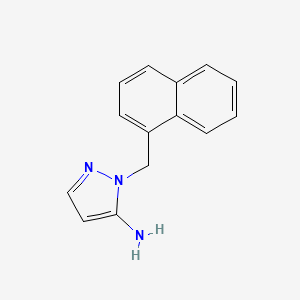
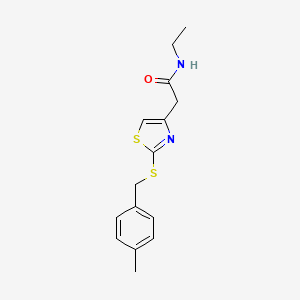
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2555328.png)
![2-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2555329.png)